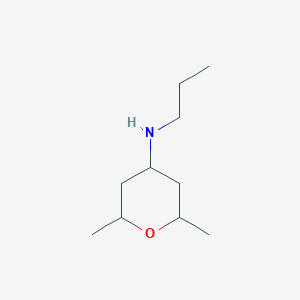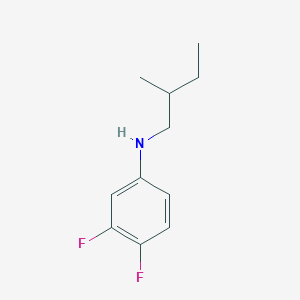
(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride is a chiral compound with a pyrrolidinone core structure It is characterized by the presence of a bromomethyl group at the 5-position of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the bromination of pyrrolidin-2-one derivatives. For instance, the bromination of (5S)-5-methylpyrrolidin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane can yield (5S)-5-(bromomethyl)pyrrolidin-2-one. The hydrochloride salt can then be formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidinones.
Oxidation: Formation of pyrrolidinone-2-carboxylic acid derivatives.
Reduction: Formation of pyrrolidin-2-ol derivatives.
Scientific Research Applications
(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The pyrrolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-(chloromethyl)pyrrolidin-2-one hydrochloride
- (5S)-5-(iodomethyl)pyrrolidin-2-one hydrochloride
- (5S)-5-(methyl)pyrrolidin-2-one hydrochloride
Uniqueness
(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C5H9BrClNO |
|---|---|
Molecular Weight |
214.49 g/mol |
IUPAC Name |
(5S)-5-(bromomethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H8BrNO.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3H2,(H,7,8);1H/t4-;/m0./s1 |
InChI Key |
IMNLWZCLZZKUBF-WCCKRBBISA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CBr.Cl |
Canonical SMILES |
C1CC(=O)NC1CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13259930.png)




![4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13259959.png)

![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B13259963.png)


![2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13259982.png)
![3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13259990.png)

